1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid
Overview
Description
1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the description and properties of a similar compound, 1-(3-Bromophenyl)cyclopropanecarboxylic acid, are available1. This compound has a molecular formula of CHBrO, an average mass of 241.081 Da, and a monoisotopic mass of 239.978592 Da1.
Synthesis Analysis
The synthesis of 1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid is not readily available in the literature. However, the synthesis of similar compounds involves various organic reactions23. For instance, the synthesis of 1-bromo-3-nitrobenzene involves bromizing nitrobenzene in sulfuric acid2. Another example is the synthesis of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, which involves recrystallization from methanol3.Molecular Structure Analysis
The molecular structure of 1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid is not explicitly mentioned in the literature. However, the molecular structure of a similar compound, 1-(3-Bromophenyl)cyclopropanecarboxylic acid, is available1.Chemical Reactions Analysis
Specific chemical reactions involving 1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid are not readily available in the literature. However, similar compounds undergo various chemical reactions. For instance, 3-(3-Bromophenyl)propionic acid is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads4.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid are not readily available in the literature. However, similar compounds like 3-(3-Bromophenyl)propionic acid have properties such as a melting point of 72-76 °C, insolubility in water, and a density of 1.531±0.06 g/cm36.Scientific Research Applications
1. Synthesis of Borinic Acid Derivatives
- Summary of Application : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results or Outcomes : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
2. Pharmacokinetic Study and Metabolite Identification
- Summary of Application : This study focuses on the pharmacokinetic characterization of 1-(3′-bromophenyl)-heliamine (BH), an anti−arrhythmias agent, as well as the identification of its metabolites, both in vitro and in vivo .
- Methods of Application : A UHPLC−MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL .
- Results or Outcomes : The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration. The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites. Finally, a total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .
3. Synthesis and Characterization of Monoisomeric Phthalocyanines
- Summary of Application : It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
4. Synthesis of Borinic Acid Derivatives
- Summary of Application : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results or Outcomes : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
5. Pharmacokinetic Study and Metabolite Identification
- Summary of Application : This study focuses on the pharmacokinetic characterization of 1-(3′-bromophenyl)-heliamine (BH), an anti−arrhythmias agent, as well as the identification of its metabolites, both in vitro and in vivo .
- Methods of Application : A UHPLC−MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL .
- Results or Outcomes : The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration. The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites. Finally, a total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .
4. Synthesis of Borinic Acid Derivatives
- Summary of Application : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results or Outcomes : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
5. Pharmacokinetic Study and Metabolite Identification
- Summary of Application : This study focuses on the pharmacokinetic characterization of 1-(3′-bromophenyl)-heliamine (BH), an anti−arrhythmias agent, as well as the identification of its metabolites, both in vitro and in vivo .
- Methods of Application : A UHPLC−MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL .
- Results or Outcomes : The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration. The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites. Finally, a total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .
Safety And Hazards
The safety and hazards of 1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid are not explicitly mentioned in the literature. However, similar compounds advise avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection78910.
Future Directions
The future directions for 1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid are not explicitly mentioned in the literature. However, similar compounds like tetrahydroisoquinolines have been widely investigated for the treatment of arrhythmias5. This suggests that there could be potential for further research into the medicinal applications of 1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid and similar compounds.
properties
IUPAC Name |
1-(3-bromophenyl)-4-oxocyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO3/c14-10-3-1-2-9(8-10)13(12(16)17)6-4-11(15)5-7-13/h1-3,8H,4-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHFVVKRPFIJHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC(=CC=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615421 | |
Record name | 1-(3-Bromophenyl)-4-oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid | |
CAS RN |
1385694-53-0 | |
Record name | Cyclohexanecarboxylic acid, 1-(3-bromophenyl)-4-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1385694-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)-4-oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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